2-Ethoxy-5-methylbenzaldehyde
Overview
Description
2-Ethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the second position and a methyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-ethoxy-5-methylbenzene with an appropriate formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Ethoxy-5-methylbenzoic acid.
Reduction: 2-Ethoxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2-Ethoxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a starting material for the synthesis of biologically active molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methylbenzaldehyde involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, participating in electrophilic aromatic substitution reactions. The ethoxy and methyl groups on the benzene ring influence its reactivity and the orientation of incoming substituents .
Comparison with Similar Compounds
2-Methoxy-5-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the ethoxy group at the second position
Uniqueness: 2-Ethoxy-5-methylbenzaldehyde is unique due to the combined presence of both ethoxy and methyl groups, which influence its chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2-ethoxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOAAROJJWZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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